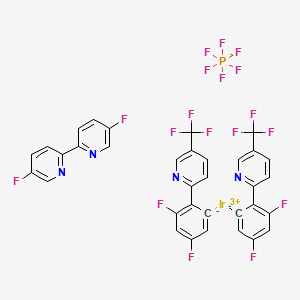

2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;5-fluoro-2-(5-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate

Beschreibung

The compound “2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;5-fluoro-2-(5-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate” is a complex organometallic compound It features a combination of fluorinated aromatic rings and an iridium center, coordinated with hexafluorophosphate as a counterion

Eigenschaften

Molekularformel |

C34H16F18IrN4P |

|---|---|

Molekulargewicht |

1045.7 g/mol |

IUPAC-Name |

2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;5-fluoro-2-(5-fluoropyridin-2-yl)pyridine;iridium(3+);hexafluorophosphate |

InChI |

InChI=1S/2C12H5F5N.C10H6F2N2.F6P.Ir/c2*13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17;11-7-1-3-9(13-5-7)10-4-2-8(12)6-14-10;1-7(2,3,4,5)6;/h2*1-2,4-6H;1-6H;;/q2*-1;;-1;+3 |

InChI-Schlüssel |

PCKUIWJUQPSZPU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1F)C2=NC=C(C=C2)F.F[P-](F)(F)(F)(F)F.[Ir+3] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the coordination of iridium with the specified ligands. The process may include:

Ligand Synthesis: The fluorinated pyridine and benzene derivatives are synthesized through halogenation and subsequent functional group transformations.

Coordination Reaction: The ligands are then coordinated to an iridium precursor, such as iridium chloride, under specific conditions (e.g., elevated temperature, inert atmosphere).

Purification: The resulting complex is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production may involve scaling up the laboratory synthesis with optimizations for yield and purity. This includes:

Batch Reactors: Using large-scale reactors to carry out the coordination reactions.

Continuous Flow Systems: Implementing continuous flow chemistry to enhance efficiency and control over reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: The iridium center can participate in oxidation reactions, potentially altering the oxidation state of iridium.

Substitution: Ligand exchange reactions where one or more ligands are replaced by other ligands.

Reduction: Reduction reactions affecting the iridium center or the ligands.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or oxygen.

Reducing Agents: Like sodium borohydride or hydrazine.

Solvents: Organic solvents like dichloromethane or acetonitrile.

Major Products

The major products depend on the specific reactions and conditions but may include modified iridium complexes or decomposed ligand fragments.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis: The compound may serve as a catalyst in various organic transformations, including hydrogenation and C-H activation.

Material Science: Potential use in the development of new materials with unique electronic or optical properties.

Biology and Medicine

Imaging Agents: Due to the presence of iridium, the compound might be explored as a contrast agent in imaging techniques.

Therapeutics: Investigated for potential therapeutic applications, such as anticancer agents.

Industry

Electronics: Utilized in the fabrication of electronic components due to its conductive properties.

Coatings: Applied in specialized coatings for enhanced durability and resistance.

Wirkmechanismus

The compound’s mechanism of action involves interactions at the molecular level, particularly with its iridium center. The iridium can engage in electron transfer processes, influencing various pathways:

Molecular Targets: Potential targets include enzymes or receptors in biological systems.

Pathways Involved: Electron transfer pathways, redox reactions, and coordination chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(2,4-Difluorophenyl)pyridine: A simpler analog without the iridium center.

Iridium(III) Complexes: Other iridium complexes with different ligands.

Uniqueness

Fluorination: The high degree of fluorination imparts unique electronic properties.

Iridium Center: The presence of iridium provides distinct catalytic and electronic characteristics.

This outline provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

The compound 2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine; 5-fluoro-2-(5-fluoropyridin-2-yl)pyridine; iridium(3+); hexafluorophosphate represents a complex molecular structure with significant potential in biological applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a pyridine framework with multiple fluorine substitutions, which are known to enhance bioavailability and modify pharmacokinetic properties. Its structure can be summarized as follows:

| Component | Structure |

|---|---|

| 2-(2,4-Difluorobenzene-6-id-1-yl) | Difluorobenzene |

| 5-(Trifluoromethyl)pyridine | Trifluoromethylpyridine |

| Iridium(3+) | Iridium |

| Hexafluorophosphate | Hexafluorophosphate |

Antimicrobial Properties

Research indicates that compounds with fluorinated aromatic systems exhibit enhanced antimicrobial activity. For instance, studies have shown that fluorination can significantly improve the efficacy of pyridine derivatives against various pathogens. The incorporation of fluorine atoms often leads to increased lipophilicity, facilitating better membrane penetration and bioavailability .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. For example:

- Inhibition of Enzymes : Fluorinated compounds often act as enzyme inhibitors. In particular, they can inhibit key enzymes involved in metabolic pathways of pathogens, thereby disrupting their growth and replication .

- DNA Interaction : Some studies suggest that pyridine derivatives may intercalate into DNA, affecting transcription and replication processes in microbial cells .

Case Studies

- Study on Trypanosoma brucei : A recent study highlighted the efficacy of fluorinated pyridines in treating human African trypanosomiasis (HAT). The introduction of fluorine at specific positions improved the compounds' affinity for methionyl-tRNA synthetase, leading to enhanced potency (EC50 = 8.5 nM) against Trypanosoma brucei .

- Antifungal Activity : Another case study demonstrated that a series of difluorobenzene derivatives showed promising antifungal activity in vitro. The compounds exhibited significant inhibition against Candida albicans, suggesting potential therapeutic applications in treating fungal infections .

Pharmacokinetics

The pharmacokinetic profile of the compound is crucial for its therapeutic application. Fluorinated compounds generally show:

- Improved Oral Bioavailability : Studies indicate that fluorination enhances the oral absorption of drugs due to increased solubility and stability in gastrointestinal conditions .

- CNS Penetration : Certain modifications allow for better central nervous system (CNS) penetration, which is critical for treating neurological infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.